2-Bromocyclopentanol

Catalog No.
S3720631
CAS No.
74305-04-7
M.F
C5H9BrO
M. Wt
165.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromocyclopentanol

CAS Number

74305-04-7

Product Name

2-Bromocyclopentanol

IUPAC Name

2-bromocyclopentan-1-ol

Molecular Formula

C5H9BrO

Molecular Weight

165.03 g/mol

InChI

InChI=1S/C5H9BrO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2

InChI Key

BQVWZYQFAVLQKE-UHFFFAOYSA-N

SMILES

C1CC(C(C1)Br)O

Canonical SMILES

C1CC(C(C1)Br)O

The exact mass of the compound 2-Bromocyclopentanol is 163.98368 g/mol and the complexity rating of the compound is 65.1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Organic Synthesis

One primary application of 2-BCP is as a reactant in organic synthesis. Due to the presence of the reactive bromine atom, 2-BCP can undergo substitution reactions where the bromine is replaced with another functional group. This allows researchers to create new and more complex organic molecules. For instance, a study published in the Journal of Organic Chemistry describes the utilization of 2-BCP in the synthesis of halogenated cyclopentene derivatives [1]. These derivatives can serve as building blocks for further organic synthesis or possess interesting chemical properties themselves.

[1] Synthesis of Functionalized gem-Dibromocyclopentenes and gem-Chlorobromocyclopentenes John A. Sorgi and Michael P. McCann. Journal of Organic Chemistry (1997) 62(12), 4049-4055:

2-Bromocyclopentanol is an organic compound with the molecular formula C5_5H9_9BrO. It consists of a bromine atom and a hydroxyl group attached to a cyclopentane ring, specifically at the second carbon. The compound exists in two stereoisomeric forms: cis and trans, which differ in the spatial arrangement of the bromine and hydroxyl groups. This compound is notable for its unique structural features that contribute to its chemical reactivity and biological activity.

  • Nucleophilic Substitution: When treated with sodium hydroxide, 2-bromocyclopentanol reacts rapidly to yield an optically inactive product, indicating racemization occurs during the reaction. The mechanism involves nucleophilic attack at the chiral center, leading to a mixture of stereoisomers .
  • Electrophilic Addition: The compound can also participate in electrophilic addition reactions. For instance, when cyclopentene is treated with bromine water, 2-bromocyclopentanol can be formed through a halohydrin mechanism, where bromine adds across the double bond of cyclopentene .
  • Dehydrohalogenation: Under certain conditions, 2-bromocyclopentanol can undergo elimination reactions to form cyclopentene by losing hydrogen bromide.

Research indicates that 2-bromocyclopentanol exhibits various biological activities. Its derivatives have been studied for potential applications in medicinal chemistry, particularly as intermediates in the synthesis of biologically active compounds. The specific biological effects of 2-bromocyclopentanol itself are less documented but may include antimicrobial or antifungal properties due to its halogenated structure.

Several methods exist for synthesizing 2-bromocyclopentanol:

  • Halogenation of Cyclopentanol: Cyclopentanol can be treated with bromine or phosphorus tribromide to introduce the bromine atom at the second carbon position.
  • Bromohydrin Formation: Starting from cyclopentene, bromination followed by hydrolysis can yield 2-bromocyclopentanol through an electrophilic addition mechanism.
  • Nucleophilic Substitution: The reaction of cyclopentyl derivatives with alkyl bromides can also lead to the formation of 2-bromocyclopentanol.

2-Bromocyclopentanol finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
  • Research: The compound is used in studies related to stereochemistry and reaction mechanisms due to its chiral centers.
  • Material Science: Its derivatives may be explored for use in developing new materials with specific properties.

Studies on the interactions of 2-bromocyclopentanol with other compounds reveal insights into its reactivity:

  • Reactivity with Nucleophiles: The compound demonstrates varying reactivity based on its stereochemistry; for example, (1R, 2R)-2-bromocyclopentanol reacts more rapidly than its (1S, 2R) counterpart due to steric hindrance effects .
  • Mechanistic Studies: Investigations into its mechanisms of action have shown that neighboring group participation can influence reaction pathways and product formation .

Several compounds share structural similarities with 2-bromocyclopentanol. Here are a few notable examples:

Compound NameStructure TypeKey Features
CyclopentanolAlcoholHydroxyl group on cyclopentane
BromocyclobutaneHalogenated CycloalkaneBromine substitution on a four-membered ring
1-BromocyclohexanolAlcoholBromine at position one on cyclohexane
trans-2-BromocyclopentanolStereoisomerDifferent spatial arrangement compared to cis form

Uniqueness of 2-Bromocyclopentanol

The uniqueness of 2-bromocyclopentanol lies in its specific structural configuration and stereochemistry. Unlike other halogenated alcohols, it possesses a five-membered ring which contributes distinct steric and electronic properties that influence its reactivity and interactions in organic synthesis and biological systems.

XLogP3

1.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

163.98368 g/mol

Monoisotopic Mass

163.98368 g/mol

Heavy Atom Count

7

Dates

Last modified: 07-27-2023

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